molecular formula C8H9Br2NO3S B113445 6,6-Dibromopenicillanic acid CAS No. 24158-88-1

6,6-Dibromopenicillanic acid

Cat. No. B113445
CAS RN: 24158-88-1
M. Wt: 359.04 g/mol
InChI Key: YLGIIVBDSLVWDR-BBIVZNJYSA-N
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Description

6,6-Dibromopenicillanic Acid is an impurity of the semi-synthetic β-lactamase inhibitor Sulbactam . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves the reaction of 6-bêta-aminopenicillanic acid 1,1-dioxide with a nitrosating agent in the presence of an inorganic or strong organic acid and bromine. The reaction is performed in the presence of an alcohol .


Molecular Structure Analysis

The molecular formula of this compound is C8H9Br2NO3S. It has an average mass of 359.035 Da and a monoisotopic mass of 356.866974 Da . The molecule contains 2 defined stereocenters .


Chemical Reactions Analysis

This compound (IIIa) and 6,6-di-iodopenicillanic acid (IIIc) have been observed in the products of the deamination of 6β-aminopenicillanic acid (Ia) in the presence of sodium bromide and sodium iodide respectively .


Physical And Chemical Properties Analysis

This compound has a density of 2.17g/cm3 . Its boiling point is 476.6ºC at 760 mmHg . The flash point is 242ºC .

Scientific Research Applications

Synthetic Studies and Esterification

6,6-Dibromopenicillanic acid has been studied for its potential in synthetic applications. A key study focused on methylation of this compound, exploring the influence of various factors such as time, temperature, and catalyst quantity on the esterification process. Optimal conditions for the reaction were identified, achieving a high production rate (L. Ying, 2004).

Probing Mechanistic Enzymes

This compound has also been used in the synthesis of compounds to probe the mechanisms of class D beta-lactamases. The synthesis involved creating specific compounds from benzhydryl 6,6-dibromopenicillanate in a stereospecific manner, aiding in understanding the function of these enzymes (S. Testero et al., 2009).

Enzymatic Transformation

The enzymatic transformation of penicillins to 6-aminopenicillanic acid (6-APA), a process essential for producing semisynthetic penicillins, has been a significant area of research. Studies have delved into improving the purification, stability, and immobilization of enzymes like penicillin acylases used in these transformations (A. Parmar et al., 2000).

Degradation Studies

Research has also been conducted on the degradation of 6-APA in aqueous solutions, focusing on the combined effect of subcritical water and oxidizing agents. This study provides insights into the degradation process of penicillin-related compounds, which is crucial for environmental and pharmaceutical applications (Erdal Yabalak et al., 2017).

Process Optimization

Optimizing the enzymatic industrial production of 6-APA has been a key research area. Studies have aimed to design a more efficient process by eliminating steps such as crystallization and drying, ultimately enhancing the overall efficiency and cost-effectiveness of the production process (S. Fereidouni Velasejerdi et al., 2021).

Biotechnological Applications

The biotechnological applications of enzymes like penicillin acylases, which are involved in the production of 6-APA and semisynthetic β-lactam antibiotics, have been extensively reviewed. This includes exploring enzyme specificities and optimizing enzyme-catalyzed processes (M. Arroyo et al., 2002).

Mechanism of Action

While the specific mechanism of action of 6,6-Dibromopenicillanic acid is not mentioned in the search results, it is known to be an impurity of the semi-synthetic β-lactamase inhibitor Sulbactam . β-lactamase inhibitors work by binding to β-lactamase enzymes and preventing them from breaking down β-lactam antibiotics.

Safety and Hazards

When handling 6,6-Dibromopenicillanic acid, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

While specific future directions for 6,6-Dibromopenicillanic acid are not mentioned in the search results, its use as a research compound suggests potential for further exploration in the field of β-lactamase inhibitor development .

properties

IUPAC Name

(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO3S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7/h3,6H,1-2H3,(H,12,13)/t3-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGIIVBDSLVWDR-BBIVZNJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178861
Record name 6,6-Dibromopenicillanic acid
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Molecular Weight

359.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24158-88-1
Record name (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Record name 6,6-Dibromopenicillanic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6-Dibromopenicillanic acid
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Record name (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Record name 6,6-DIBROMOPENICILLANIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 6,6-Dibromopenicillanic acid significant in the context of penicillin chemistry?

A: this compound serves as a crucial intermediate in the synthesis of various penicillin derivatives. [] Its reactivity at the 6-position, owing to the presence of two bromine atoms, allows for diverse chemical modifications. These modifications are essential for developing new penicillins with potentially improved pharmacological properties, such as enhanced activity against resistant bacteria.

Q2: How does the configuration of the sulfoxide group in this compound derivatives impact their characterization?

A: Research utilizing ¹³C nuclear magnetic resonance (NMR) spectroscopy has shown that the configuration of the sulfoxide group (α or β) in this compound derivatives leads to distinct patterns in the chemical shifts of specific carbon atoms (C-2, -3, -5, and -6, and the C-2 methyl groups). [] This finding means that ¹³C NMR can effectively determine the configuration of these sulfoxides, providing valuable insights into the stereochemistry of oxidation reactions involving this compound.

Q3: Can this compound be electrochemically modified, and what are the potential applications of this process?

A: Yes, electrochemical techniques like cyclic voltammetry and controlled potential coulometry have been employed to study the reduction of the carbon-6 dibromo groups in this compound 1,1-dioxide. [] This research demonstrated the possibility of selectively removing the bromine atoms through a two-electron transfer mechanism. This electro-catalytic hydrogenation process holds promise for synthesizing new penicillin derivatives with altered pharmacological profiles.

Q4: What is the significance of 6β-bromopenicillanic acid, a derivative of this compound, in relation to bacterial resistance?

A: 6β-bromopenicillanic acid, derived from this compound through epimerization or hydrogenation, acts as a potent inhibitor of various beta-lactamases. [] Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics, including penicillins. By inhibiting these enzymes, 6β-bromopenicillanic acid can potentially restore the effectiveness of beta-lactam antibiotics against resistant bacteria. This property makes it a valuable lead compound in the development of new strategies to combat antibiotic resistance.

Q5: What are some of the challenges associated with the synthesis and handling of this compound?

A: One paper highlights the development of a specific method for the methylation of this compound. [] This suggests that achieving efficient and selective chemical modifications of this compound can be challenging. The paper explores factors such as reaction time, temperature, and catalyst concentration, emphasizing the need to optimize reaction conditions for successful synthesis. This need for optimization highlights the importance of carefully controlled synthetic procedures when working with this reactive compound.

Q6: Are there alternative methods for reducing this compound 1,1-dioxide besides catalytic reduction?

A: While one paper focuses on the catalytic reduction of this compound 1,1-dioxide, [] another paper specifically explores a preliminary comparison of different debromination methods for this compound. [] This comparison suggests that alternative debromination strategies exist and are being investigated. Exploring various methods for removing the bromine atoms can lead to more efficient and cost-effective synthetic routes for generating desired penicillin derivatives.

Q7: How are analytical techniques being utilized to characterize and quantify this compound and its derivatives?

A: Researchers have employed infrared (IR) spectroscopy to determine the composition of mixtures containing this compound S,S-dioxide and this compound S-oxide. [] This application highlights the importance of analytical techniques in identifying and quantifying these compounds, ensuring quality control in their synthesis and potential pharmaceutical applications.

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